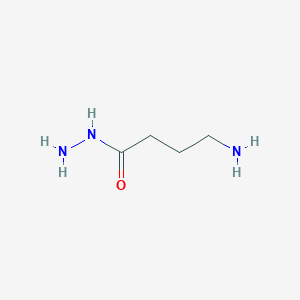
4-Aminobutanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobutanehydrazide is an organic compound with the molecular formula C4H11N3O It is a hydrazide derivative, characterized by the presence of an amino group (-NH2) and a hydrazide group (-CONHNH2) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobutanehydrazide can be synthesized through several methods. One common approach involves the reaction of butanoic acid with hydrazine hydrate in the presence of a catalyst. The reaction typically proceeds as follows:
-
Step 1: Formation of Butanoic Acid Hydrazide
- Butanoic acid is reacted with hydrazine hydrate in an aqueous medium.
- The reaction is carried out under reflux conditions for several hours.
- The product, butanoic acid hydrazide, is then isolated and purified.
-
Step 2: Amination
- The butanoic acid hydrazide is then subjected to amination using ammonia or an amine source.
- This step introduces the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Aminobutanehydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazides or amines.
Scientific Research Applications
4-Aminobutanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminobutanehydrazide involves its interaction with specific molecular targets. The amino and hydrazide groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzohydrazide: Similar in structure but with a benzene ring instead of a butane backbone.
4-Aminobenzoic acid hydrazide: Contains a carboxylic acid group in place of the butane chain.
Uniqueness
4-Aminobutanehydrazide is unique due to its butane backbone, which imparts different chemical properties and reactivity compared to its aromatic counterparts. This uniqueness makes it valuable in specific applications where aliphatic hydrazides are preferred.
Properties
IUPAC Name |
4-aminobutanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c5-3-1-2-4(8)7-6/h1-3,5-6H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIJUPKLZIDSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
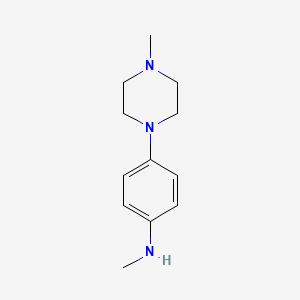

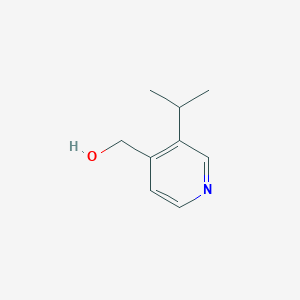
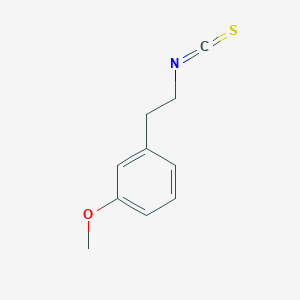
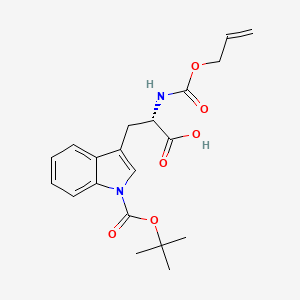
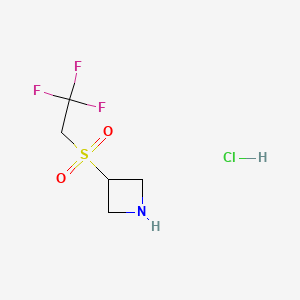
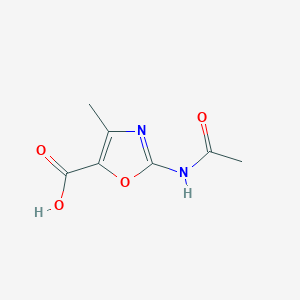
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
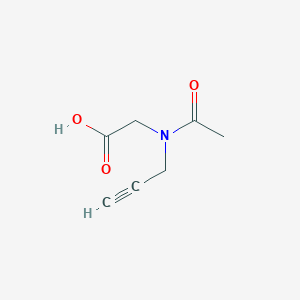
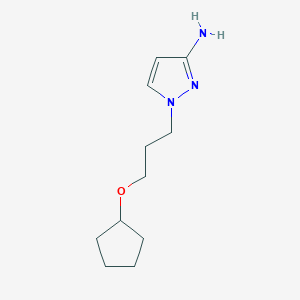

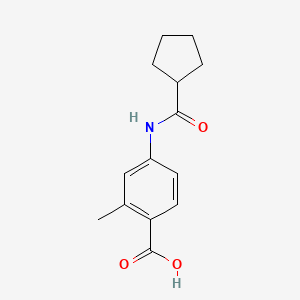
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
